![molecular formula C24H17FN4O4 B2573391 7-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]-3-(3-metoxibencil)quinazolina-2,4(1H,3H)-diona CAS No. 1326909-34-5](/img/structure/B2573391.png)
7-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]-3-(3-metoxibencil)quinazolina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antitumorales
El andamiaje de quinazolina del compuesto sugiere una posible actividad antitumoral. Los investigadores han explorado sus efectos sobre líneas celulares de cáncer, particularmente las resistentes a las terapias existentes. Los estudios preclínicos indican que puede inhibir quinasas específicas involucradas en el crecimiento tumoral y la metástasis . Se necesitan más investigaciones para validar su eficacia y seguridad.
Propiedades Antiinflamatorias
La parte de oxadiazol dentro del compuesto se ha asociado con efectos antiinflamatorios. Puede modular las vías inflamatorias al inhibir enzimas o citoquinas específicas. Los investigadores han estudiado su impacto en modelos animales de inflamación, mostrando resultados prometedores . Se necesitan ensayos clínicos para evaluar su potencial como agente antiinflamatorio.
Potencial Neuroprotector
Dada la semejanza estructural del compuesto con agentes neuroprotectores conocidos, los científicos han explorado su capacidad para mitigar las enfermedades neurodegenerativas. Estudios in vitro sugieren que puede mejorar la supervivencia neuronal y reducir el estrés oxidativo . Sin embargo, se necesitan investigaciones más rigurosas, incluidos modelos animales, para validar sus propiedades neuroprotectoras.
Actividad Antimicrobiana
La presencia de grupos fluorofenilo y oxadiazol sugiere posibles propiedades antimicrobianas. Los investigadores han evaluado sus efectos antibacterianos y antifúngicos contra diversos patógenos. Los datos preliminares indican una actividad moderada, pero se necesitan más estudios para determinar su espectro de acción y mecanismos .
Aplicaciones Cardiovasculares
El impacto del compuesto en la salud cardiovascular sigue siendo un área de interés. Puede influir en la función vascular, la agregación plaquetaria o la integridad endotelial. Los investigadores han explorado sus efectos en modelos animales de hipertensión y aterosclerosis, revelando algunos beneficios cardiovasculares . Se necesitan ensayos clínicos para validar estos hallazgos.
Trastornos Metabólicos
El grupo metoxibencilo sugiere posibles interacciones con las vías metabólicas. Los investigadores han investigado sus efectos sobre el metabolismo de la glucosa, los perfiles lipídicos y la sensibilidad a la insulina. Los estudios iniciales sugieren su papel en la regulación de la homeostasis metabólica . Se necesita más investigación para dilucidar sus mecanismos y relevancia terapéutica.
En resumen, 7-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]-3-(3-metoxibencil)quinazolina-2,4(1H,3H)-diona es prometedora en diversos campos, desde la oncología hasta la neuroprotección. Sin embargo, los estudios rigurosos, los ensayos clínicos y las evaluaciones de seguridad son cruciales antes de su aplicación generalizada en medicina. 🌟
Mecanismo De Acción
Target of Action
The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” contains an oxadiazole ring . Oxadiazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Oxadiazole derivatives are generally known for their ability to interact with various enzymes and receptors due to their heterocyclic nature .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Given the broad range of activities exhibited by oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and oxadiazole derivatives are known to have good bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Propiedades
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGOFLAPXJKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
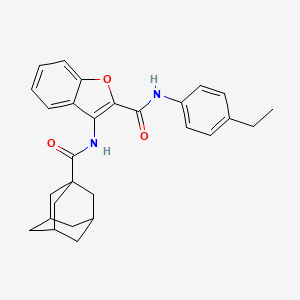
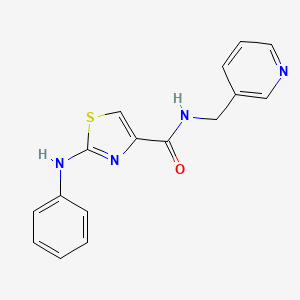


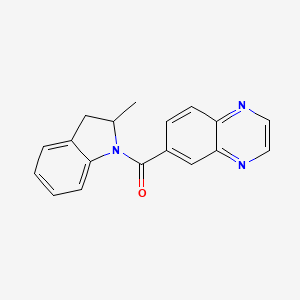
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)
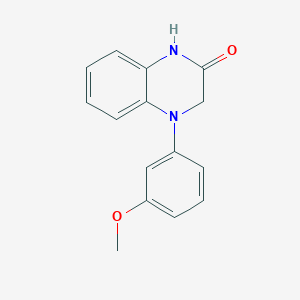

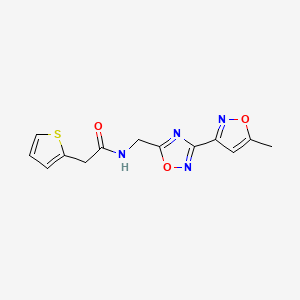
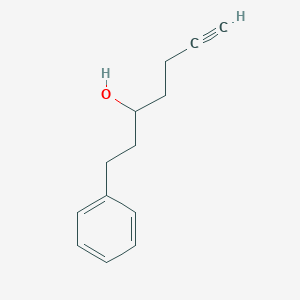

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)

![4-methoxy-1-methyl-5-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2573329.png)
